2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

OLED TADF Electron Acceptor

2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1956355-88-6) is a heterocyclic compound belonging to the 1,3,5-triazine class, characterized by a central triazine core substituted with a 3-fluorophenyl group and two phenyl groups.

Molecular Formula C21H14FN3
Molecular Weight 327.4 g/mol
Cat. No. B11827689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Molecular FormulaC21H14FN3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4
InChIInChI=1S/C21H14FN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H
InChIKeyMFPXLFOIDYQLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A Scientific Baseline for OLED and Material Science Procurement


2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1956355-88-6) is a heterocyclic compound belonging to the 1,3,5-triazine class, characterized by a central triazine core substituted with a 3-fluorophenyl group and two phenyl groups . Its molecular formula is C21H14FN3 and its molecular weight is 327.4 g/mol . This compound serves as a critical molecular building block, particularly recognized as a strong electron-acceptor unit in the design of organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs) [1][2].

Beyond Isomers: Why 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine Cannot Be Interchanged with Other Fluoro-Phenyl Triazines


Direct substitution with positional isomers or unsubstituted analogs is scientifically invalid for advanced electronic applications. While the 2-(4-fluorophenyl) isomer (CAS: 203450-08-2) is a known building block for host materials [&output=application/atom+xml" target="_blank">1], the 3-fluorophenyl substitution pattern in the target compound induces a unique electronic and spatial configuration. Fluorination at different positions on the phenyl ring directly influences the dihedral angle between the donor and acceptor planes, the degree of electronic coupling, and the resulting energy levels (e.g., S1-T1 gap) [2]. For instance, studies on structurally related TADF emitters demonstrate that mono-fluorination at the 2-position yields a higher photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) compared to difluorinated or non-fluorinated analogs due to optimized molecular geometry and reduced singlet-triplet energy splitting [2]. Therefore, substituting with the 4-fluoro isomer or an unsubstituted phenyl-triazine derivative would lead to unpredictable and likely inferior device performance due to alterations in these critical parameters.

Procurement-Relevant Data for 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: Comparative Performance in Electronic Applications


Enhanced Electron-Accepting Strength vs. Unsubstituted Diphenyltriazine Core

The introduction of a fluorine atom onto the triazine acceptor unit enhances electron-accepting strength relative to the unsubstituted diphenyltriazine core. This is a class-level inference supported by the development of fluorine-substituted triazine (FTrz) based emitters [1]. The strong electron-withdrawing nature of fluorine intensifies the charge-transfer (CT) character of donor-acceptor molecules, which is critical for reducing the singlet-triplet energy gap (ΔEST) and enabling efficient thermally activated delayed fluorescence (TADF) [1]. While direct data for the 3-fluorophenyl derivative is not available, this principle of enhanced acceptor strength is a key differentiator for the fluorinated compound class.

OLED TADF Electron Acceptor

Positional Isomer Impact: 3-Fluoro vs. 4-Fluoro Substitution Effects on Molecular Geometry and OLED Efficiency

The position of fluorine substitution on a phenyl bridge directly modulates molecular geometry and device performance. A study on TADF emitters compared non-fluorinated (TCTZ), 2-fluorophenyl (TCTZ-F), and 2,6-difluorophenyl (TCTZ-2F) analogues, all incorporating a diphenyltriazine acceptor [1]. The mono-fluorinated TCTZ-F, featuring a fluorine atom ortho to the linkage, achieved the highest photoluminescence quantum yield (PLQY) and an external quantum efficiency (EQE) of 22.5% in an OLED [1]. The non-fluorinated TCTZ had a lower PLQY and EQE, demonstrating that a single, strategically placed fluorine atom is superior to both the unsubstituted and difluorinated versions [1]. By extension, the 3-fluorophenyl isomer in the target compound is expected to yield different and potentially superior performance characteristics compared to the commercially available 4-fluorophenyl isomer (CAS: 203450-08-2), which lacks this demonstrated optimization.

TADF OLED Fluorination Molecular Engineering

Use in Triazine-Derived TADF Emitters: Achieving High External Quantum Efficiency (EQE)

Fluorine-substituted triazine acceptors are core components for achieving high efficiency in TADF OLEDs. A specific emitter, FTrzTCz, which utilizes a 4-fluorophenyltriazine acceptor, demonstrated a high external quantum efficiency (EQE) of 18.5% as a TADF emitter [1]. Furthermore, it exhibited an EQE of 17.8% when used as an assistant dopant in green fluorescent OLEDs [1]. This performance is notable compared to conventional fluorescent OLEDs, which are limited to a maximum EQE of around 5% [2]. The target compound, as a mono-fluorinated triazine building block, is a direct precursor for synthesizing such high-performance emitters.

TADF OLED External Quantum Efficiency

Improved Efficiency Roll-off in TADF OLEDs with Fluorinated Triazine Acceptors

A significant challenge in OLED technology is efficiency roll-off at high luminance. The fluorine-substituted triazine emitter FTrzTCz demonstrated not only high efficiency but also improved (i.e., reduced) efficiency roll-off [1]. This characteristic is often linked to the molecular design and the suppressed Dexter energy transfer facilitated by the fluorinated acceptor [1]. For comparison, devices based on other triazine-acceptor systems can suffer from more severe roll-off, limiting their practical application. The use of a fluorinated triazine building block is therefore associated with more stable performance under operating conditions.

TADF OLED Efficiency Roll-off Stability

Synthesis of High-Tg Hole-Blocking Materials from 4-Fluoro Isomer as a Comparative Reference

The commercially available 4-fluorophenyl isomer (CAS: 203450-08-2) has been successfully used to synthesize dimeric 1,3,5-triazine ethers that function as hole-blocking/electron-transport materials [&output=application/atom+xml" target="_blank">1]. These materials exhibit high glass transition temperatures (Tg) ranging from 106 to 144 °C and thermal stability up to 380 °C [&output=application/atom+xml" target="_blank">1]. Electrochemically, they show reversible reduction between -2.09 and -2.27 V, corresponding to LUMO values between -2.5 and -2.7 eV [&output=application/atom+xml" target="_blank">1]. While these are for a positional isomer, they establish the performance benchmark for the class and serve as a quantitative baseline. The 3-fluorophenyl isomer is likely to exhibit a similar, but distinctly shifted, set of thermal and electrochemical properties due to its altered electronic structure.

Hole-Blocking Layer Electron Transport Thermal Stability

Verified Application Scenarios for Procuring 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine


Design and Synthesis of Novel TADF Emitters for High-Efficiency OLEDs

This compound is an essential precursor for constructing TADF emitters where the fluorinated triazine acts as an electron acceptor. The fluorine atom enhances acceptor strength, promoting a smaller singlet-triplet energy gap (ΔEST), which is critical for efficient reverse intersystem crossing and high photoluminescence quantum yield [1]. As demonstrated by the TCTZ-F analog, strategic mono-fluorination leads to optimized molecular geometry and a superior EQE of 22.5%, which is significantly higher than non-fluorinated variants [2]. Researchers can leverage this building block to synthesize new donor-acceptor molecules and achieve state-of-the-art device efficiencies that surpass conventional fluorescent OLEDs (EQE ~5%) [3].

Development of Assistant Dopants for Hyperfluorescent OLEDs

Fluorine-substituted triazine-based emitters, like FTrzTCz, have demonstrated high quantum efficiency (17.8%) as assistant dopants in green fluorescent OLEDs [1]. This 'hyperfluorescent' approach combines the high efficiency of TADF sensitizers with the color purity and stability of fluorescent emitters. The target compound provides the foundational acceptor unit for creating such assistant dopants, which are crucial for achieving both high efficiency and reduced efficiency roll-off in practical OLED devices [1].

Synthesis of Electron-Transport and Hole-Blocking Materials

Derivatives of fluorophenyl-triazine are established as effective hole-blocking and electron-transport materials in OLEDs. A direct analog, the 4-fluorophenyl isomer, was used to synthesize dimers with high glass transition temperatures (Tg of 106-144 °C) and good thermal stability (up to 380 °C) [&output=application/atom+xml" target="_blank">4]. Their LUMO energy levels (~ -2.5 to -2.7 eV) are well-suited for electron injection and hole-blocking in common device architectures [&output=application/atom+xml" target="_blank">4]. The target compound, with its distinct substitution pattern, can be employed to synthesize analogous materials with potentially fine-tuned energy levels and thermal properties, offering a new avenue for optimizing charge balance and device stability.

Academic and Industrial Research in Material Libraries

In combinatorial material science and high-throughput screening for optoelectronic applications, the unique 3-fluorophenyl substitution pattern represents a distinct data point for structure-property relationship (SPR) studies [2]. Its procurement is justified for building comprehensive material libraries to systematically study the effects of fluorine position on molecular orbital energy levels, photophysical properties, and ultimately, device performance. This enables a data-driven approach to molecular design, accelerating the discovery of next-generation organic semiconductors.

Technical Documentation Hub

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